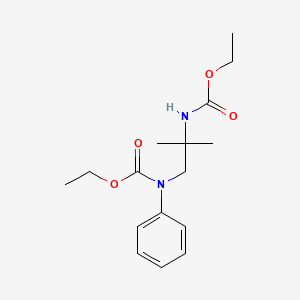
methyl (2-methyl-3-oxobutan-2-yl) carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2-Methyl-3-oxobutan-2-yl)carbonat ist eine organische Verbindung mit einer einzigartigen Struktur, die sowohl eine Carbonatester- als auch eine Ketongruppe umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Methyl (2-Methyl-3-oxobutan-2-yl)carbonat kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Reaktion von 2-Methyl-3-oxobutan-2-ol mit Dimethylcarbonat in Gegenwart eines Basenkatalysators. Die Reaktion findet typischerweise unter milden Bedingungen statt, bei Temperaturen zwischen 50 °C und 80 °C und einer Reaktionszeit von mehreren Stunden .
Industrielle Produktionsmethoden: In einem industriellen Umfeld kann die Produktion von Methyl (2-Methyl-3-oxobutan-2-yl)carbonat kontinuierliche Verfahren umfassen, um Effizienz und Ausbeute zu verbessern. Die Verwendung von Hochdurchsatzreaktoren und optimierten Katalysatoren kann die Skalierbarkeit der Synthese deutlich verbessern .
Analyse Chemischer Reaktionen
Reaktionstypen: Methyl (2-Methyl-3-oxobutan-2-yl)carbonat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Carbonsäuren oxidiert werden.
Reduktion: Reduktionsreaktionen können die Ketongruppe in einen Alkohol umwandeln.
Substitution: Die Carbonatestergruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid sind häufig verwendete Reduktionsmittel.
Substitution: Nukleophile wie Amine und Alkohole können unter basischen Bedingungen mit dem Carbonatester reagieren.
Hauptprodukte, die gebildet werden:
Oxidation: Carbonsäuren.
Reduktion: Alkohole.
Substitution: Carbamate und andere Esterderivate.
Wissenschaftliche Forschungsanwendungen
Methyl (2-Methyl-3-oxobutan-2-yl)carbonat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet, darunter Pharmazeutika und Agrochemikalien.
Biologie: Die Verbindung kann in der Untersuchung von enzymkatalysierten Reaktionen verwendet werden, die Carbonate und Ketone betreffen.
Wirkmechanismus
Der Wirkmechanismus von Methyl (2-Methyl-3-oxobutan-2-yl)carbonat beinhaltet seine Wechselwirkung mit Nukleophilen und Elektrophilen. Die Carbonatestergruppe ist anfällig für einen nukleophilen Angriff, was zur Bildung verschiedener Derivate führt. Die Ketongruppe kann typische Carbonylchemie durchlaufen, einschließlich nukleophiler Additions- und Kondensationsreaktionen .
Wirkmechanismus
The mechanism of action of methyl (2-methyl-3-oxobutan-2-yl) carbonate involves its interaction with nucleophiles and electrophiles. The carbonate ester group is susceptible to nucleophilic attack, leading to the formation of various derivatives. The ketone group can undergo typical carbonyl chemistry, including nucleophilic addition and condensation reactions .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Methyl-2-oxobutanoat: Ähnliche Struktur, aber es fehlt die Carbonatestergruppe.
Ethyl-2-methyl-3-oxobutanoat: Ähnliche Struktur mit einem Ethylester anstelle eines Methylesters.
Methyl-3-oxobutanoat: Es fehlt die zusätzliche Methylgruppe am Carbonylkohlenstoff.
Einzigartigkeit: Methyl (2-Methyl-3-oxobutan-2-yl)carbonat ist aufgrund des Vorhandenseins sowohl einer Carbonatester- als auch einer Ketongruppe einzigartig. Diese duale Funktionalität ermöglicht eine große Bandbreite an chemischen Reaktionen und Anwendungen, die mit einfacheren Verbindungen nicht möglich sind .
Eigenschaften
CAS-Nummer |
138883-97-3 |
|---|---|
Molekularformel |
C7H12O4 |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
methyl (2-methyl-3-oxobutan-2-yl) carbonate |
InChI |
InChI=1S/C7H12O4/c1-5(8)7(2,3)11-6(9)10-4/h1-4H3 |
InChI-Schlüssel |
WQQSEXKKQYDLGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C)(C)OC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



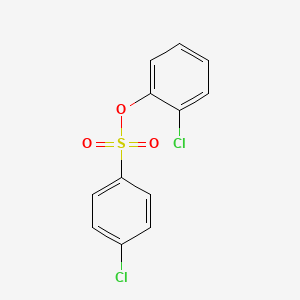
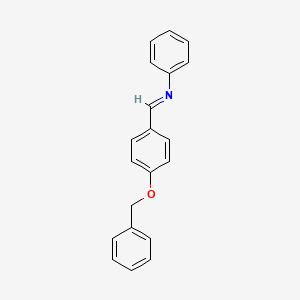
![2-Methoxy-N-(4-{4-[(2-methoxybenzoyl)amino]phenoxy}phenyl)benzamide](/img/structure/B11960166.png)
![6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B11960168.png)
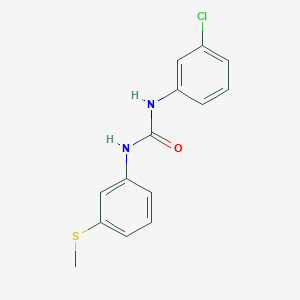
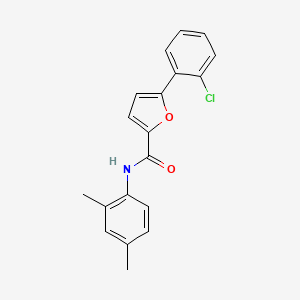
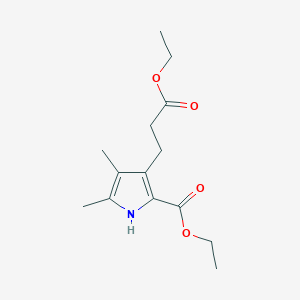
![N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-methoxyaniline](/img/structure/B11960189.png)
![Isopropyl (2Z)-5-(4-chlorophenyl)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11960193.png)

![methyl 4-[(E)-(2-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B11960216.png)

